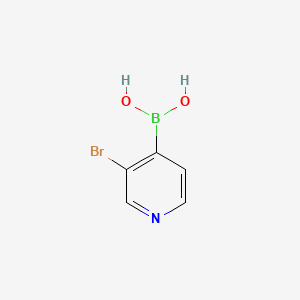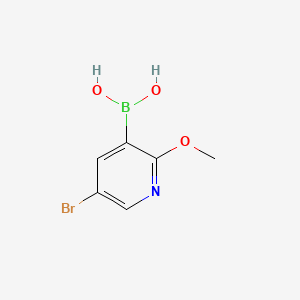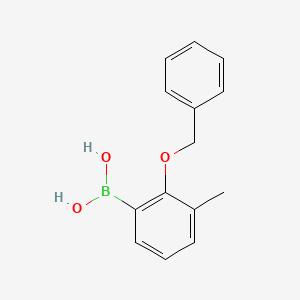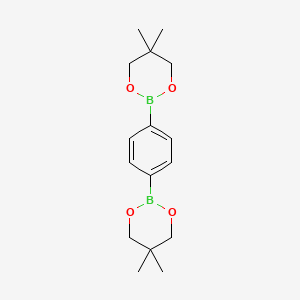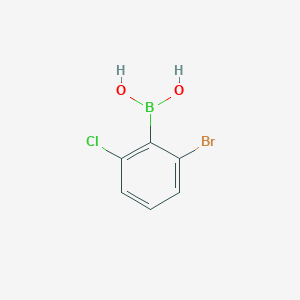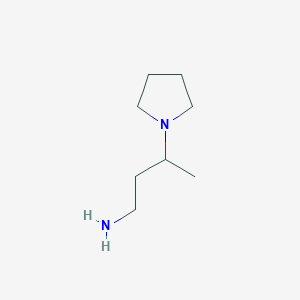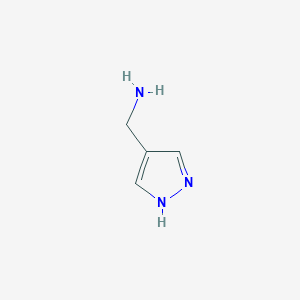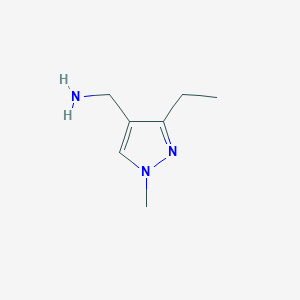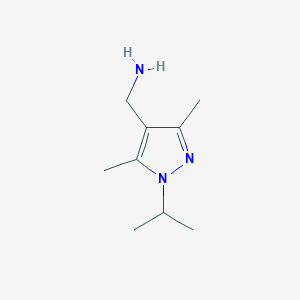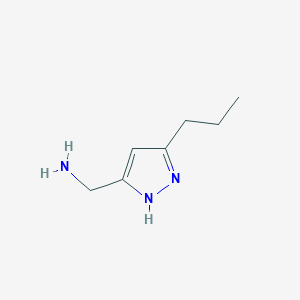
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF4N. It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.
作用机制
Target of Action
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative used as a laboratory chemical and in the synthesis of substances
Mode of Action
It’s known that the presence of the trifluoromethyl group and pyridine structure can influence the compound’s reactivity and interactions with its targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place, kept tightly closed, and away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s action, efficacy, and stability can be affected by factors such as temperature, light, and air exposure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .
化学反应分析
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines with various functional groups replacing the bromine atom.
Cross-Coupling Reactions: The products are biaryl or alkyl-aryl compounds, depending on the coupling partner used.
科学研究应用
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antiviral, or anticancer properties
Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests
Material Sciences: It is employed in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique electronic properties
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the trifluoromethyl group, leading to different reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it highly versatile for various chemical transformations and applications .
属性
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKACHYLUXHBYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-01-7 |
Source


|
| Record name | 1031929-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

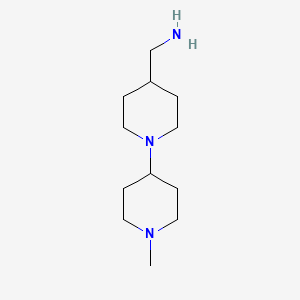

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)
